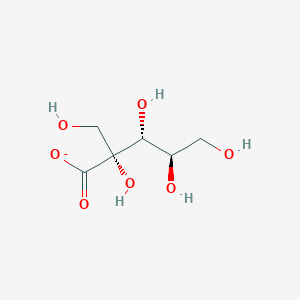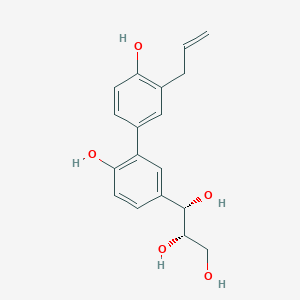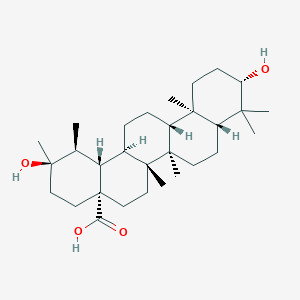
Punicanolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Punicanolic acid is a natural product found in Punica granatum with data available.
Scientific Research Applications
Tumor Necrosis Factor-Alpha Inhibition
Punicanolic acid, a taraxastane-type triterpene found in the flowers of Punica granatum, has been identified to inhibit tumor necrosis factor-alpha (TNF-alpha) induced cytotoxicity. This effect was observed in a study where punicanolic acid significantly reduced TNF-alpha-induced cytotoxicity in L929 cells at 30 microM concentration (Xie et al., 2008).
Application in Textile Dyeing
In the field of textile dyeing, punicanolic acid, extracted from the rind of Punica granatum, demonstrated promising dyeing properties when applied to Pashmina fabrics. This application leverages the natural color properties of punicanolic acid (Lal et al., 2011).
Phenolic Compound Characterization
Punicanolic acid has been characterized in various studies as part of the broader phenolic compound profile in pomegranate. These studies have contributed to understanding the chemical composition and potential health benefits of pomegranate and its constituents (Mena et al., 2012).
α-Glucosidase Inhibitory Activities
Research on the flowers of Punica granatum led to the isolation of punicanolic acid and its evaluation for in vitro α-glucosidase inhibitory activities. Such studies contribute to the potential development of treatments for conditions like diabetes (Yuan et al., 2013).
Anticancer Effects
A study on punicic acid, closely related to punicanolic acid, demonstrated its potential in inhibiting breast cancer proliferation. This research contributes to the understanding of the potential anticancer properties of compounds found in Punica granatum (Grossmann et al., 2009).
Biodegradation and Metabolite Formation
The biodegradation of punicalagin into ellagic acid by probiotic bacteria has been studied, with a focus on the underlying mechanisms, offering insights into how punicanolic acid and related compounds can be transformed into bioactive metabolites (Caballero et al., 2022).
properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
WJCIWKNYROGCFD-FKYBFWJDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C |
synonyms |
punicanolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
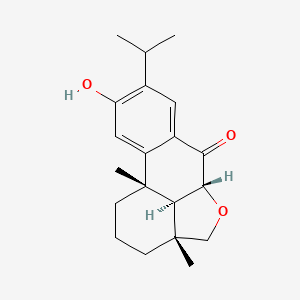
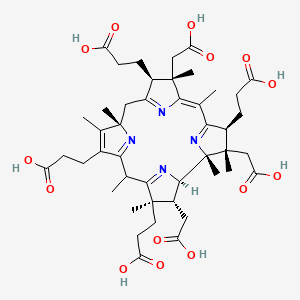
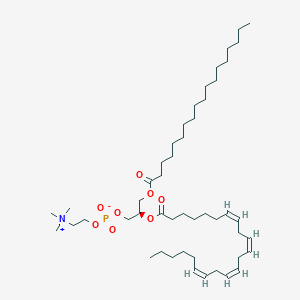
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)
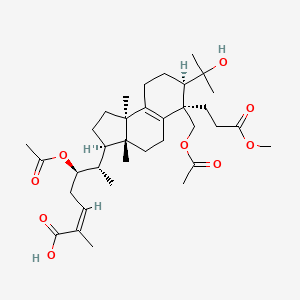
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
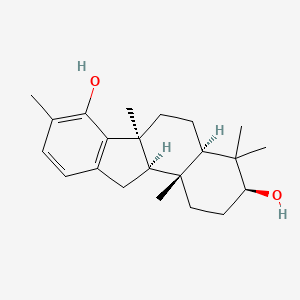
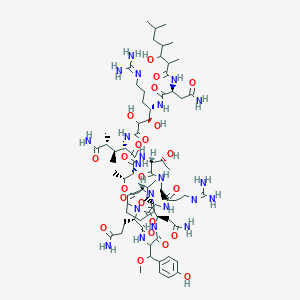
![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)
